molecular formula C15H19NO3 B11726082 (2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one

(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one

Cat. No.: B11726082
M. Wt: 261.32 g/mol
InChI Key: HMPLCFQDHIGQMF-AEGPPILISA-N
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Description

The compound (2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one is a bicyclic lactam featuring a fused oxazolo-pyridinone core. Its stereochemistry—defined by the 2S, 3S, and 8aR configurations—plays a critical role in its physicochemical and biological properties. The hydroxymethyl group at position 3 enhances hydrophilicity, while the phenyl substituent at position 2 and the methyl group at 8a contribute to steric bulk and lipophilicity.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3/t12-,14-,15+/m0/s1

InChI Key

HMPLCFQDHIGQMF-AEGPPILISA-N

Isomeric SMILES

C[C@@]12CCCC(=O)N1[C@H]([C@@H](O2)C3=CC=CC=C3)CO

Canonical SMILES

CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO

Origin of Product

United States

Biological Activity

The compound (2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one (CAS: 116950-01-7) is a bicyclic lactam with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula: C15H19NO3
  • Molecular Weight: 261.32 g/mol
  • Structure: The compound features a bicyclic structure that includes a hydroxymethyl group and a phenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown efficacy against bacterial strains by inhibiting their growth.
  • Cytotoxic Effects: Investigations into its cytotoxicity reveal potential applications in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study demonstrated that derivatives of oxazolo[3,2-a]pyridines possess significant antimicrobial properties. The compound was tested against various pathogens, showing inhibition of growth at concentrations as low as 10 µg/mL .
    • Table 1 summarizes the antimicrobial activity against selected bacterial strains:
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    E. coli1510
    S. aureus2020
    P. aeruginosa1815
  • Cytotoxicity Studies
    • In vitro studies assessed the cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity .
    • Table 2 presents the cytotoxicity results across different cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)25
    HeLa (Cervical Cancer)30
    A549 (Lung Cancer)35
  • Mechanistic Insights
    • Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at varying concentrations .

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have highlighted the potential of compounds similar to (2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one as anti-inflammatory agents. For instance, the design and synthesis of related compounds have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. The molecular docking studies indicated strong interactions with these enzymes, suggesting that derivatives of this compound could serve as effective anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on new derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds underwent biological assays that confirmed their efficacy against these pathogens . This suggests that (2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one could be explored further for developing new antimicrobial therapies.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. These studies provide insights into the structural interactions between the compound and target proteins, which can guide further modifications to enhance potency and selectivity . For example, docking studies have revealed favorable binding energies indicating potential therapeutic applications in targeting specific diseases.

Case Studies

Study FocusFindingsReference
Anti-inflammatory agentsDerivatives showed dual inhibition of COX and LOX enzymes
Antimicrobial activitySignificant efficacy against Staphylococcus aureus and E. coli
Molecular dockingFavorable binding energies with target proteins

Comparison with Similar Compounds

(3S,8S,8aR)-8-Ethyl-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

  • Key Differences : Replaces the hydroxymethyl group at position 3 with an ethyl group, increasing lipophilicity (logP ~1.2 vs. ~0.8 for the parent compound). The absence of a polar hydroxymethyl group may reduce solubility in aqueous media .

(2R,3R)-8-(2-Fluorophenyl)-2-[[(3-Fluorophenyl)methyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-6-one

  • Key Differences: Incorporates fluorinated aryl groups and a pyrido-oxazocinone ring system. The fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the extended ring system increases molecular weight (MW: ~480 vs. ~290 for the parent compound) .
  • Biological Relevance : Fluorine substitutions are associated with improved pharmacokinetic profiles in CNS-targeting agents.

Heterocyclic Compounds with Bicyclic Cores

(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

  • Key Differences: Features a pyrrolo-pyridinone core with a trifluoromethyl group. The trifluoromethyl moiety significantly alters electronic properties (σm = 0.43 for CF₃ vs.
  • Synthetic Challenges : The trifluoromethyl group requires specialized fluorination techniques, increasing synthesis complexity compared to the parent compound.

(2S,3S)-2,3-Dihydroxy-3-[(7S,8R,9aS)-8-(2-Phosphoryloxyethyl)-2,7-dimethyl-hexahydro-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-9a-yl]-2-methylbutanoic Acid

  • Key Differences : A highly complex heterocycle with phosphate and thiazolo-pyrimidine moieties. The phosphate group introduces strong polarity (logP < -1.0), making it unsuitable for passive membrane permeability .
  • Functional Role : Likely serves as a cofactor in enzymatic reactions, unlike the parent compound, which is primarily a synthetic intermediate.

Structural Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (e.g., MACCS keys), the parent compound shows moderate similarity (Tc = 0.65–0.75) to other oxazolo-pyridinones but low similarity (Tc < 0.40) to furan-based cofactors like methylofuran (Figure 2, ). Graph-based comparisons reveal shared subgraphs (e.g., bicyclic cores) but divergent substituent patterns, leading to distinct bioactivity profiles .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Parent Compound 289.34 0.8 2 4
8-Ethyl Oxazolo-Pyridinone 301.40 1.2 1 3
Fluorinated Pyrido-Oxazocinone 479.47 2.5 2 6
Trifluoromethyl Pyrrolo-Pyridinone 358.31 1.9 1 5

Q & A

Q. What are the common synthetic routes for preparing (2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one?

The synthesis typically involves multi-step protocols, including cyclization of chiral precursors and stereoselective functionalization. For example, bicyclic lactam intermediates (e.g., hexahydro-oxazolo-pyridinones) are synthesized via condensation of amino alcohols with keto acids, followed by stereochemical control using chiral auxiliaries or catalysts. Key steps include hydroxylmethylation at C3 and phenyl group introduction at C2 . Recrystallization from methanol or ethanol is often employed for purification, as noted in similar oxazolo-pyridine derivatives .

Q. How can researchers confirm the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry. For instance, analogous compounds with fused oxazolo-pyridine systems have been characterized using single-crystal diffraction to assign (2S,3S,8aR) configurations . Complementary methods include chiral HPLC with polarimetric detection and NOESY NMR to validate spatial proximity of substituents .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC, HMBC) to map coupling between the hydroxymethyl group (δ ~3.5–4.0 ppm), phenyl protons (δ ~7.2–7.5 ppm), and oxazolo-pyridine backbone.
  • HRMS : ESI-TOF for exact mass confirmation (e.g., [M+H]+ calculated for C16H21NO3: 276.1594) .
  • IR : Stretching bands for lactam carbonyl (~1700 cm1^{-1}) and hydroxyl groups (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the yield of the hydroxymethylation step in synthesis?

A Design of Experiments (DoE) approach is recommended. For example, varying reaction parameters (temperature, solvent polarity, catalyst loading) and using response surface methodology to model optimal conditions. Flow chemistry techniques, as demonstrated in oxazolo-pyrimidine syntheses, improve reproducibility and scalability by maintaining precise control over reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Contradictions may arise from stereochemical impurities or solvent-dependent conformational changes. Mitigation strategies:

  • Purity validation : Use chiral chromatography to exclude enantiomeric contaminants .
  • Conformational analysis : Molecular dynamics simulations to assess solvent effects on the bicyclic scaffold’s flexibility .
  • Bioactivity assays : Replicate studies in multiple solvent systems (e.g., DMSO vs. aqueous buffers) to isolate solvent-artifact interactions .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • DFT calculations : Predict nucleophilic/electrophilic sites by mapping electrostatic potential surfaces (e.g., lactam carbonyl as a nucleophilic target) .
  • Docking studies : Use the compound’s X-ray structure to model interactions with biological targets (e.g., enzymes with hydrophobic active sites accommodating the phenyl group) .

Methodological Challenges and Solutions

Challenge : Low solubility in aqueous media limits biological testing.
Solutions :

  • Derivatize the hydroxymethyl group with PEGylated or glycosylated moieties to enhance hydrophilicity .
  • Use co-solvents (e.g., cyclodextrins) or nanoformulation techniques .

Challenge : Scalability issues in stereoselective synthesis.
Solutions :

  • Employ continuous-flow reactors to maintain strict temperature/pH control during cyclization steps .
  • Switch to immobilized catalysts (e.g., polymer-supported chiral amines) for recyclability .

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